Acetylacetonatobis(2-phenylpyridine)iridium is an iridium(III) complex characterized by its unique coordination of acetylacetonate and two 2-phenylpyridine ligands. The compound has the chemical formula C27H24IrN2O4 and is notable for its strong luminescent properties, making it a subject of interest in various fields such as organic electronics and photochemistry. The structure consists of an iridium center coordinated to two bidentate ligands, which significantly influence its electronic properties and reactivity. This compound is recognized for its high quantum yields and efficient energy transfer capabilities, which are essential for applications in light-emitting devices and sensors .
Ir(ppy)2(acac) functions as a phosphorescent emitter in OLEDs. Upon receiving electrical stimulation, the molecule absorbs energy and transitions to an excited state. When returning to the ground state, Ir(ppy)2(acac) can emit light through both singlet and triplet pathways due to spin-orbit coupling in the iridium ion []. This allows for efficient light emission and contributes to the performance of OLED devices.
Acetylacetonatobis(2-phenylpyridine)iridium (Ir(acac)(ppy)) is being investigated for its potential as a catalyst in various chemical reactions. Due to its iridium center and the surrounding ligands, it possesses properties that can activate reactants and influence reaction pathways. Research suggests its application in:
Splitting water into hydrogen fuel is a promising avenue for clean energy generation. Ir(acac)(ppy) complexes show promise as catalysts for HER due to their ability to bind and activate protons in water [].
Organic synthesis often relies on cleaving C-H bonds to create new functional groups. Iridium complexes like Ir(acac)(ppy) are being explored for their ability to activate these bonds selectively under mild reaction conditions [].
Ir(acac)(ppy) exhibits luminescent properties, meaning it can absorb light and then emit it at a longer wavelength. This characteristic makes it a potential candidate for various applications:
Ir(acac)(ppy) complexes are being studied for their use in OLEDs due to their ability to convert electrical energy into efficient light emission [].
Iridium complexes with tailored structures can be designed to target specific biomolecules within cells. The luminescence of Ir(acac)(ppy) derivatives can potentially aid in visualizing these biomolecules for medical research [].
The synthesis of acetylacetonatobis(2-phenylpyridine)iridium typically involves the coordination of iridium salts with acetylacetone and 2-phenylpyridine under controlled conditions. Common methods include:
These methods allow for the fine-tuning of the complex's properties by varying reaction conditions such as temperature, time, and solvent choice .
Acetylacetonatobis(2-phenylpyridine)iridium has several applications:
Interaction studies involving acetylacetonatobis(2-phenylpyridine)iridium focus on its behavior in various environments, including interactions with biomolecules and other chemical species. Research indicates that the compound can interact with DNA and proteins, potentially influencing biological pathways through oxidative stress mechanisms. Furthermore, studies on its electrogenerated chemiluminescence have provided insights into how this complex behaves under electrochemical conditions, which is critical for applications in sensing technologies .
Several compounds share structural similarities with acetylacetonatobis(2-phenylpyridine)iridium. These include:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Bis(2-phenylpyridine)(acetylacetonato)iridium | Contains two 2-phenylpyridine ligands | Known for high luminescence efficiency |
Iridium(III) chloride | A simpler coordination environment | Common precursor for synthesizing other complexes |
Fac-tris(2-phenylpyridine)iridium | Three 2-phenylpyridine ligands | Exhibits strong phosphorescence |
Iridium(III) complexes with phosphine ligands | Different ancillary ligands | Varying electronic properties based on ligands |
Acetylacetonatobis(2-phenylpyridine)iridium stands out due to its specific ligand arrangement that enhances its luminescent properties while allowing for versatile applications in both photonic devices and catalysis. Its unique combination of high quantum yield and stability under operational conditions distinguishes it from similar compounds .
The coordination geometry of Ir(ppy)₂(acac) is dictated by the synergistic interplay between its cyclometalating 2-phenylpyridine (ppy) ligands and the ancillary acetylacetonate (acac) ligand. The ppy ligands undergo deprotonation during synthesis, enabling chelation via the pyridyl nitrogen and phenyl carbon atoms, forming a rigid five-membered metallacycle. This cyclometalation induces a distorted octahedral geometry around the iridium center, with the acac ligand occupying the remaining coordination sites as a bidentate oxygen donor.
Key design considerations include:
Structural studies reveal that the planar arrangement of ppy ligands aligns the complex’s transition dipole moment parallel to the substrate, a feature linked to superior external quantum efficiency compared to isotropic analogs like Ir(ppy)₃.
The synthesis of Ir(ppy)₂(acac) typically proceeds via a two-step pathway:
Critical mechanistic insights include:
Table 1: Key Reaction Parameters for [Ir(ppy)₂(μ-Cl)]₂ Synthesis
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 150°C | Maximizes rate |
Solvent | 2-Methoxyethanol/H₂O | Enhances polarity |
Heating Method | Microwave | 80% yield in 10 min |
Single-crystal X-ray diffraction studies of Ir(ppy)₂(acac) derivatives reveal a distorted octahedral geometry with bond lengths of Ir–C (2.01–2.05 Å) and Ir–N (2.10–2.15 Å), consistent with strong metal-ligand interactions. The acac ligand exhibits a bite angle of 92.5°, slightly deviating from ideal octahedral symmetry due to steric repulsion between ppy phenyl groups.
Notable packing phenomena include:
Table 2: Crystallographic Data for [Ir(ppy)₂(acac)] Derivatives
Parameter | Value | Source |
---|---|---|
Space Group | P1̄ (triclinic) | |
Unit Cell Volume | 3,450 ų | |
Ir–O Bond Length | 2.08 Å (acac) | |
Torsional Angle | 12.3° (ppy phenyl vs. pyridyl) |
Acetylacetonatobis(2-phenylpyridine)iridium exhibits highly efficient phosphorescent emission due to the remarkable intersystem crossing properties facilitated by the heavy iridium atom [1] [2]. The spin-orbit coupling constant of iridium (3909 cm⁻¹) is significantly higher than that of lighter transition metals such as ruthenium (1042 cm⁻¹), which makes intersystem crossing from singlet to triplet excited states extremely efficient [27]. This heavy-atom effect is fundamental to the observed phosphorescent behavior of the complex [30].
The intersystem crossing rate in acetylacetonatobis(2-phenylpyridine)iridium is much higher than the singlet decay rate, resulting in near-unity population of the triplet excited state [4]. Experimental studies have demonstrated that singlet decay on the complex is effectively excluded because the intersystem crossing rate substantially exceeds competing radiative and non-radiative singlet decay pathways [4]. This efficient intersystem crossing is attributed to the significant spin-orbit coupling exerted by the iridium center, which facilitates the forbidden singlet-triplet transition [35].
The radiative decay constants calculated from spin-orbit coupling matrix elements demonstrate that the radiative decay rates in the three triplet substates are not equal [1]. For acetylacetonatobis(2-phenylpyridine)iridium complexes, the largest radiative rates are typically located in specific substates with values ranging from 0.8231 × 10⁴ to 1.9596 × 10⁴ s⁻¹ [1]. These variations in radiative decay rates between substates contribute to the overall phosphorescent efficiency of the complex [1].
Table 1: Photophysical Properties of Acetylacetonatobis(2-phenylpyridine)iridium
Parameter | Value | Solvent | Temperature | Reference |
---|---|---|---|---|
Emission Maximum | 520-527 nm | Dichloromethane | 298 K | [2] [3] |
Quantum Yield | 0.48-0.71 | Dichloromethane | 298 K | [2] [35] |
Emission Lifetime | 1.90-2.23 μs | Dichloromethane | 298 K | [2] [35] |
Radiative Rate Constant | 2.46-3.73 × 10⁵ s⁻¹ | Dichloromethane | 298 K | [2] |
Non-radiative Rate Constant | 1.52-2.01 × 10⁵ s⁻¹ | Dichloromethane | 298 K | [2] |
Triplet Energy | 2.48-2.55 eV | 2-methyltetrahydrofuran | 77 K | [2] |
The photophysical properties of acetylacetonatobis(2-phenylpyridine)iridium are governed by a complex interplay between metal-to-ligand charge transfer and ligand-centered transitions [7] [25]. The lowest energy excited state is predominantly characterized as a mixed metal-to-ligand charge transfer state with some metal-ligand-to-ligand charge transfer character [7]. This assignment is supported by density functional theory calculations showing minimal spatial overlap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [7].
In the ground state configuration, the highest occupied molecular orbital is localized on the phenyl rings of the phenylpyridine ligands and the iridium atom, while the lowest unoccupied molecular orbital is predominantly localized on the pyridine rings [25]. This orbital distribution confirms the metal-to-ligand charge transfer nature of the lowest energy transition [25]. The triplet spin density surface shares the same spatial extent as the singlet frontier orbitals, leading to a description of the lowest energy excited state as having mixed metal-to-ligand charge transfer and metal-ligand-to-ligand charge transfer character [7].
Ligand-centered transitions become increasingly important under specific conditions, particularly at low temperatures [35]. At 77 K in propionitrile/butyronitrile mixtures, emission from acetylacetonatobis(2-phenylpyridine)iridium derivatives becomes narrow and highly structured, consistent with a triplet ligand-centered transition and an inversion in excited-state ordering between the metal-to-ligand charge transfer and ligand-centered states [35]. This temperature-dependent behavior demonstrates the close energetic proximity of these different excited state types [35].
The contribution of ligand-centered states varies with ligand substitution patterns [25]. Theoretical calculations indicate that complexes can be divided into categories based on the relative energies of metal-to-ligand charge transfer and ligand-centered states [20]. When the triplet energy level of the ancillary ligand is higher than that of the metal-ligand fragment and there is no superposition in the state density map, strong ligand-centered or metal-to-ligand charge transfer-based phosphorescence can be obtained [20].
Table 2: Electronic Transition Assignments in Acetylacetonatobis(2-phenylpyridine)iridium
Transition Type | Energy Range (eV) | Wavelength Range (nm) | Assignment | Reference |
---|---|---|---|---|
Metal-to-Ligand Charge Transfer | 2.32-2.59 | 480-535 | Triplet MLCT | [25] |
Ligand-Centered (phenylpyridine) | 2.75 | 451 | Triplet LC | [25] |
Ligand-Centered (bipyridine) | 2.93 | 423 | Triplet LC | [25] |
Metal-Centered | 4.26-5.33 | 233-291 | Triplet MC | [25] |
Acetylacetonatobis(2-phenylpyridine)iridium exhibits significant solvatochromic behavior, with emission properties strongly influenced by the polarity of the surrounding environment [12] [15]. In polar solvents, the complex typically emits via a mixed charge transfer state, which can be identified by positive solvatochromic behavior [12]. This solvent dependence arises from the charge transfer nature of the emitting state, which is stabilized to different extents by polar and non-polar environments [12].
When dissolved in polar solvents such as acetonitrile, acetylacetonatobis(2-phenylpyridine)iridium derivatives display broad, structureless emission bands characteristic of charge transfer states [12]. In contrast, in non-polar solvents like toluene, the emission becomes more structured and shifts toward ligand-centered character [12]. This transformation reflects the differential stabilization of charge transfer versus ligand-centered excited states by the solvent environment [12].
The influence of polar environments extends beyond simple solvent effects to include interactions with organized media [12]. When incorporated into cyclodextrin vesicles, acetylacetonatobis(2-phenylpyridine)iridium complexes show increased emission intensity accompanied by a hypsochromic shift due to the less polar environment around the complex when bound to the vesicle surface [12]. The association leads to a change in the nature of the emission from charge transfer to ligand-centered character, demonstrating the sensitivity of the excited state ordering to local polarity [12].
Temperature effects interact synergistically with solvent polarity to influence the photophysical properties [35]. The thermal sensitivity of the excited state properties has been attributed to temperature-dependent equilibration between different excited state types [35]. At elevated temperatures, thermal population of higher-lying states becomes significant, while at low temperatures, the emission characteristics are dominated by the lowest energy state [35].
Table 3: Solvatochromic Properties of Acetylacetonatobis(2-phenylpyridine)iridium
Solvent | Polarity | Emission Maximum (nm) | Quantum Yield | Lifetime (μs) | Excited State Character | Reference |
---|---|---|---|---|---|---|
Acetonitrile | High | 557-565 | 0.35-0.63 | 0.475-1.31 | Mixed CT | [12] |
Dichloromethane | Medium | 520-527 | 0.48-0.71 | 1.90-2.23 | MLCT | [2] [35] |
Toluene | Low | 480-490 | - | - | LC-dominated | [12] |
Phosphate Buffer | High | 565 | 0.035-0.15 | 0.073-0.791 | Mixed CT | [12] |
Density functional theory calculations have revealed that acetylacetonatobis(2-phenylpyridine)iridium exhibits a characteristic electronic structure dominated by mixed metal-ligand character in its frontier molecular orbitals [1] [2]. The highest occupied molecular orbital demonstrates significant contributions from both iridium d-orbitals (33-42%) and the phenyl ring π-orbitals of the 2-phenylpyridine ligands (57-62%) [2] [3]. This mixed character represents a critical feature that distinguishes iridium complexes from purely organic chromophores and underpins their exceptional phosphorescent properties.
The lowest unoccupied molecular orbital, conversely, localizes predominantly on the π* orbitals of the 2-phenylpyridine ligands, with approximately 95% ligand character [2] [3]. This spatial separation between the highest occupied molecular orbital and lowest unoccupied molecular orbital creates the foundation for metal-to-ligand charge transfer transitions that characterize the photophysical behavior of the complex.
Time-dependent density functional theory studies have consistently demonstrated that the frontier molecular orbital energies of acetylacetonatobis(2-phenylpyridine)iridium fall within predictable ranges that correlate with experimental observations [4] [5]. The highest occupied molecular orbital energies typically range from -4.3 to -5.9 electron volts, while the lowest unoccupied molecular orbital energies span from -1.1 to -3.6 electron volts [6] [7]. These energy levels position the complex favorably for efficient charge injection and transport in organic light-emitting device applications.
The acetylacetonate ancillary ligand functions primarily as a passive spectator in the electronic transitions, contributing minimally to the frontier molecular orbitals [8] [3]. This characteristic allows for systematic tuning of the electronic properties through modifications to the cyclometalating 2-phenylpyridine ligands while maintaining the overall coordination environment of the iridium center.
Density functional theory calculations employing hybrid functionals such as B3LYP, PBE0, and M06 have proven particularly effective for modeling iridium complexes [9] [10]. The inclusion of dispersion corrections through methods like Grimme's D3 approach enhances the accuracy of structural predictions and intermolecular interactions [9]. Relativistic effects, crucial for heavy atoms like iridium, are incorporated through effective core potentials or all-electron relativistic methods [11] [10].
The computational accuracy of density functional theory for acetylacetonatobis(2-phenylpyridine)iridium has been validated through extensive comparison with experimental data. Mean absolute errors for emission wavelength predictions typically fall within 18-25 nanometers when appropriate functionals and basis sets are employed [12] [13]. This level of accuracy enables reliable structure-property relationship development and rational molecular design.
The electronic structure of acetylacetonatobis(2-phenylpyridine)iridium exhibits substantial mixing between metal d-orbitals and ligand π-systems [2] [14]. This mixing manifests as partial metal-to-ligand charge transfer character in the ground state, with charge transfer becoming more pronounced in excited states. The degree of orbital mixing directly influences the radiative decay rates and phosphorescence quantum yields observed experimentally.
Natural transition orbital analysis reveals that the lowest energy electronic transitions involve predominantly highest occupied molecular orbital to lowest unoccupied molecular orbital excitations with significant metal-to-ligand charge transfer character [15]. The participation of multiple molecular orbitals in these transitions contributes to the complex vibronic structure observed in absorption and emission spectra.
The heavy atom effect of iridium generates substantial spin-orbit coupling that fundamentally alters the radiative decay pathways compared to lighter transition metals or organic molecules [16] [11]. Spin-orbit coupling matrix elements in acetylacetonatobis(2-phenylpyridine)iridium typically range from 10^4 to 10^6 inverse centimeters, enabling efficient mixing between singlet and triplet manifolds [17] [10]. This mixing relaxes the spin-forbidden nature of phosphorescence, allowing for rapid radiative decay from triplet excited states.
The magnitude of spin-orbit coupling scales approximately as the fourth power of the atomic number, making iridium particularly effective at facilitating intersystem crossing and phosphorescent emission [16] [11]. Time-dependent density functional theory calculations incorporating spin-orbit coupling through the zeroth-order regular approximation have successfully reproduced experimental phosphorescence lifetimes and radiative decay rates [11] [10].
Spin-orbit coupling induces zero-field splitting of the lowest triplet state into three sublevels with distinct radiative decay rates [18] [19]. For acetylacetonatobis(2-phenylpyridine)iridium, zero-field splitting parameters typically range from 100-200 inverse centimeters [18] [17]. The individual sublevel lifetimes can vary dramatically, with the shortest-lived sublevel often exhibiting microsecond decay times while longer-lived sublevels may persist for several microseconds [18] [17].
The thermal population distribution among these sublevels at room temperature determines the overall observed phosphorescence lifetime and quantum yield [10]. Temperature-dependent studies reveal that higher-energy sublevels become increasingly populated at elevated temperatures, potentially leading to thermally activated delayed fluorescence pathways [20] [21].
The spin-orbit coupling in acetylacetonatobis(2-phenylpyridine)iridium enhances radiative decay rates by 5-20 times compared to purely organic phosphorescent molecules [22]. Typical radiative decay rate constants range from 10^4 to 10^6 inverse seconds, enabling phosphorescence quantum yields exceeding 80% under favorable conditions [23] [22]. This enhancement stems from the efficient mixing of triplet excited states with higher-energy singlet states through spin-orbit coupling.
Computational studies have identified specific molecular orbital contributions that maximize spin-orbit coupling efficiency [15] [10]. The overlap between metal d-orbitals and ligand π-systems creates optimal conditions for spin-orbit matrix element enhancement, particularly when the metal participates directly in the electronic transition.
The phosphorescent decay mechanism in acetylacetonatobis(2-phenylpyridine)iridium involves complex mixing between multiple electronic states [16] [15]. Metal-to-ligand charge transfer states mix with ligand-centered π-π* states and metal-centered d-d states, creating hybrid states with mixed singlet-triplet character [2] [15]. This state mixing enables multiple decay pathways that can be selectively enhanced through molecular design modifications.
Recent theoretical investigations have revealed the potential for thermally activated delayed fluorescence pathways in certain iridium complexes, including derivatives of acetylacetonatobis(2-phenylpyridine)iridium [20] [24]. These pathways involve reverse intersystem crossing from lower-energy triplet states to higher-energy singlet states, followed by rapid fluorescent decay. The competition between phosphorescence and thermally activated delayed fluorescence depends critically on the energy gap between singlet and triplet manifolds.
Computational modeling has established systematic structure-property relationships for predicting emission wavelengths in acetylacetonatobis(2-phenylpyridine)iridium derivatives [25] [26]. Electron-withdrawing substituents on the phenyl ring stabilize the highest occupied molecular orbital, leading to blue-shifted emission by 20-50 nanometers [25] [27]. Conversely, electron-withdrawing groups on the pyridine ring stabilize the lowest unoccupied molecular orbital, producing red-shifted emission by 30-80 nanometers [25] [28].
The predictive accuracy of these relationships has been validated through machine learning approaches trained on experimental databases containing over 1200 iridium complexes [29] [12]. Random forest and neural network models achieve mean absolute errors of 18-25 nanometers for emission wavelength prediction, demonstrating the reliability of computational structure-property correlations [12] [30].
Time-dependent density functional theory provides the most widely used approach for predicting emission wavelengths in acetylacetonatobis(2-phenylpyridine)iridium [31] [32]. Hybrid functionals such as B3LYP and PBE0 typically achieve accuracy within 0.1-0.2 electron volts for vertical excitation energies when appropriate solvent corrections are applied [10] [32]. The inclusion of dispersion corrections and relativistic effects further improves prediction accuracy for heavy metal complexes.
The development of large experimental databases has enabled machine learning approaches for emission wavelength prediction [29] [12]. Feature engineering based on molecular descriptors, including ionization potentials, electron affinities, and structural parameters, provides input for regression models [29] [12]. The most successful models combine structural descriptors with electronic structure properties calculated at low computational cost [33] [13].
Artificial neural networks and random forest algorithms trained on diverse iridium complex datasets achieve prediction accuracies competitive with time-dependent density functional theory while requiring significantly less computational resources [12] [30]. These approaches enable high-throughput virtual screening for identifying promising new phosphorescent materials [33] [13].
Computational modeling has identified several effective strategies for systematic emission wavelength tuning in acetylacetonatobis(2-phenylpyridine)iridium derivatives [25] [34]. π-conjugation extension through benzannulation or oligomeric units produces substantial red shifts of 40-100 nanometers while maintaining high phosphorescence quantum yields [35] [34]. Fluorine substitution provides a reliable method for achieving blue shifts of 10-30 nanometers with minimal impact on overall photophysical performance [34].
The auxiliary ligand environment offers additional opportunities for fine-tuning emission properties [8] [36]. Replacement of acetylacetonate with electron-rich or electron-poor ancillary ligands can shift emission wavelengths by ±50 nanometers while simultaneously modifying other photophysical parameters such as radiative decay rates and thermal stability [36] [28].
Theoretical investigations have revealed unexpected correlations between structural parameters and emission wavelengths that inform molecular design strategies [29]. The nitrogen-nitrogen distance in diimine ligands correlates inversely with emission wavelength, providing a geometric parameter for predicting photophysical properties [29]. Such correlations enable rational design approaches that combine chemical intuition with quantitative computational predictions.